molecular formula C17H19Cl2NO2 B14161558 2,2'-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) CAS No. 3534-82-5

2,2'-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol)

Cat. No.: B14161558
CAS No.: 3534-82-5
M. Wt: 340.2 g/mol
InChI Key: DBBYXNQYGOLGJV-UHFFFAOYSA-N
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Description

2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) is a chemical compound with the molecular formula C₁₇H₁₉Cl₂NO₂ and a molecular weight of 340.249 g/mol . It is known for its unique structure, which includes two 4-chloro-6-methylphenol groups linked by a methylimino bridge. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) typically involves the reaction of 4-chloro-6-methylphenol with formaldehyde and methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) can be compared with other similar compounds such as:

Properties

CAS No.

3534-82-5

Molecular Formula

C17H19Cl2NO2

Molecular Weight

340.2 g/mol

IUPAC Name

4-chloro-2-[[(5-chloro-2-hydroxy-3-methylphenyl)methyl-methylamino]methyl]-6-methylphenol

InChI

InChI=1S/C17H19Cl2NO2/c1-10-4-14(18)6-12(16(10)21)8-20(3)9-13-7-15(19)5-11(2)17(13)22/h4-7,21-22H,8-9H2,1-3H3

InChI Key

DBBYXNQYGOLGJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)CN(C)CC2=C(C(=CC(=C2)Cl)C)O)Cl

Origin of Product

United States

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